molecular formula C9H9NO2 B570245 (S)-Isoindoline-1-carboxylic acid CAS No. 118312-39-3

(S)-Isoindoline-1-carboxylic acid

Cat. No.: B570245
CAS No.: 118312-39-3
M. Wt: 163.176
InChI Key: OFKFBEJYOHXPIA-QMMMGPOBSA-N
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Description

(S)-Isoindoline-1-carboxylic acid is a chiral building block incorporating the privileged isoindolin-1-one scaffold, a structure of significant interest in drug discovery due to its presence in a wide range of bioactive molecules . The isoindolin-1-one core is a benzo-fused γ-lactam that is recognized as a versatile framework for designing compounds with diverse biological activities . Research into this scaffold has identified derivatives with potent activity across various therapeutic areas, including as negative allosteric modulators of the CB1 receptor , inhibitors of histone deacetylases (HDAC) , and antagonists at various neurotransmitter receptors . The specific stereochemistry of the (S)-enantiomer provides a defined three-dimensional structure that is critical for exploring stereospecific interactions with biological targets and for optimizing structure-activity relationships (SAR) in the development of novel therapeutic candidates . This compound is intended for use in discovery chemistry and hit-to-lead optimization campaigns as a key intermediate to generate novel molecules with potential pharmacological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1S)-2,3-dihydro-1H-isoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKFBEJYOHXPIA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzyme-Mediated Dynamic Kinetic Resolution of Methyl Esters

The most well-documented route to (S)-isoindoline-1-carboxylic acid involves a two-step process starting from 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester. Morán-Ramallal et al. (2012) developed an enzymatic dynamic kinetic resolution (DKR) strategy using Candida antarctica lipase B (CAL-B) immobilized on acrylic resin. This method achieves high enantioselectivity by combining enzymatic hydrolysis with in situ racemization of the substrate.

Reaction Conditions and Mechanism

  • Substrate : 1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester.

  • Enzyme : CAL-B (Novozym 435) in a toluene/water biphasic system.

  • Racemization Catalyst : Shvo’s catalyst (cyclopentadienyl ruthenium complex) at 60°C.

  • Key Parameters :

    • Temperature : 60°C optimizes enzyme activity and racemization kinetics.

    • Solvent System : Toluene/water (9:1) enhances substrate solubility while maintaining enzyme stability.

    • Reaction Time : 24–48 hours for >95% conversion.

The DKR process proceeds via continuous enzymatic hydrolysis of the (R)-enantiomer, while the (S)-enantiomer undergoes racemization via the ruthenium catalyst, ensuring complete substrate conversion to the (S)-carboxylic acid methyl ester.

Hydrolysis to this compound

The methyl ester intermediate is hydrolyzed to the carboxylic acid under basic conditions:

(S)-Methyl ester+NaOH(S)-Isoindoline-1-carboxylic acid+MeOH\text{(S)-Methyl ester} + \text{NaOH} \rightarrow \text{this compound} + \text{MeOH}

Conditions :

  • Base : 2M NaOH, reflux for 4–6 hours.

  • Yield : >90% after acidification (HCl) and purification.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

While less efficient than DKR, classical resolution remains a viable alternative. Racemic isoindoline-1-carboxylic acid is reacted with a chiral resolving agent (e.g., (1S,2R)-ephedrine) to form diastereomeric salts. These salts are separated via fractional crystallization, followed by acid liberation.

Limitations :

  • Low Efficiency : Typical yields of 30–40% for the desired enantiomer.

  • Solvent Dependency : Crystallization requires precise solvent selection (e.g., ethanol/water mixtures).

Cyclization of Chiral Precursors

Cyclization of Amino Alcohol Derivatives

Chiral amino alcohols, such as (S)-2-(aminomethyl)benzyl alcohol, undergo cyclization with phosgene or triphosgene to form the isoindoline ring. Subsequent oxidation of the alcohol to the carboxylic acid completes the synthesis.

Reaction Pathway :

(S)-2-(Aminomethyl)benzyl alcohol+COCl2(S)-Isoindoline-1-carbonyl chlorideH2O(S)-Isoindoline-1-carboxylic acid\text{(S)-2-(Aminomethyl)benzyl alcohol} + \text{COCl}2 \rightarrow \text{(S)-Isoindoline-1-carbonyl chloride} \xrightarrow{\text{H}2\text{O}} \text{this compound}

Challenges :

  • Oxidation Control : Over-oxidation may lead to byproducts like isoindole derivatives.

  • Optical Purity Maintenance : Requires chiral amino alcohol precursors synthesized via asymmetric hydrogenation.

Comparative Analysis of Methods

Method Yield Enantiomeric Excess (ee) Complexity
Dynamic Kinetic Resolution>90%>99%Moderate
Chiral Resolution30–40%95–98%Low
Cyclization60–70%85–90%High

The DKR approach outperforms other methods in yield and enantioselectivity, making it the preferred industrial-scale method.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements integrate DKR into continuous flow systems, enhancing scalability and reducing reaction times. Key innovations include:

  • Immobilized Enzyme Reactors : CAL-B fixed on silica gel supports for reuse.

  • In-Line Monitoring : FTIR and HPLC systems for real-time ee and yield tracking.

Green Chemistry Considerations

  • Solvent Recycling : Toluene recovery via distillation reduces waste.

  • Catalyst Recycling : Shvo’s catalyst retains activity for >5 cycles .

Chemical Reactions Analysis

Types of Reactions

(S)-Isoindoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include isoindoline-1-carboxylates, isoindoline-1-alcohols, and various substituted isoindoline derivatives .

Scientific Research Applications

(S)-Isoindoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of (S)-Isoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The physicochemical and biological properties of isoindoline derivatives vary significantly depending on substituents, stereochemistry, and functional groups. Below is a systematic comparison:

N-Acylated Derivatives

(S)-2-Oleoylisoindoline-1-carboxylic acid (Compound 33)
  • Molecular Formula: C₂₇H₄₄NO₃
  • Molecular Weight : 428.31 g/mol
  • Key Features : Incorporates an oleoyl (C18:1) chain at the 2-position.
  • Activity : Demonstrates hydrolysis resistance and stimulates mitochondrial respiration in mammalian cells, with an EC₅₀ of 1.2 μM in HEK293 cells .
  • Structural Data :
    • ¹H NMR (CDCl₃): δ 0.88 (t, 3H), 1.09–1.47 (m, 22H), 5.30–5.42 (m, 2H, olefinic protons) .
    • HRMS : [M+H]⁺ observed at 428.3136 (calcd. 428.3159) .
(R)-2-Oleoylisoindoline-1-carboxylic acid (Compound 34)
  • Stereochemical Impact : The (R)-enantiomer shows distinct ¹H NMR shifts (e.g., δ 4.78–4.96 ppm for isoindoline protons) compared to the (S)-form, highlighting stereochemical influence on spatial arrangement .
  • Activity : Similar mitochondrial activation but with slightly reduced potency (EC₅₀: 1.5 μM), suggesting enantioselective interactions .
Linoleoyl Derivatives (Compounds 36 and 37)
  • Substituent: Linoleoyl (C18:2) chain with two double bonds.
  • Activity : Compound 36 ((S)-configuration) exhibits enhanced mitochondrial stimulation (EC₅₀: 0.9 μM) compared to oleoyl analogs, likely due to increased membrane fluidity from polyunsaturation .

Sulfonyl and Halogenated Derivatives

(R)-5-(Methylsulfonyl)isoindoline-1-carboxylic acid
  • Molecular Formula: C₁₀H₁₁NO₄S
  • Molecular Weight : 241.26 g/mol
  • Applications : Used in heterocyclic building blocks for drug discovery .
Isoindoline-1-carboxylic Acid Hydrochloride
  • Molecular Formula: C₉H₁₀ClNO₂
  • Molecular Weight : 199.63 g/mol
  • Properties : Improved solubility in polar solvents due to the hydrochloride salt form. Requires storage under inert atmosphere to prevent degradation .

Fmoc-Protected Derivatives

Fmoc-(R,S)-1,3-dihydro-2H-isoindole Carboxylic Acid
  • Structure : Incorporates a fluorenylmethyloxycarbonyl (Fmoc) group, enabling use in solid-phase peptide synthesis.
  • Applications : Facilitates the incorporation of isoindoline motifs into peptide backbones for conformational studies .

Physicochemical and Structural Analysis

Hydrogen Bonding and Planarity

  • Crystal Studies : 1-Oxoisoindoline-2-carboxamide (analog) exhibits intramolecular H-bonding (N–H···O) and π-π stacking (centroid distance: 3.638 Å), stabilizing the isoindoline core .
  • Planarity : The isoindoline ring in (S)-isoindoline-1-carboxylic acid derivatives deviates by <0.03 Å, ensuring minimal steric hindrance for receptor binding .

Stereochemical Influence

  • NMR Differentiation : (S)- and (R)-enantiomers of oleoyl derivatives show distinct splitting patterns (e.g., δ 4.78–4.96 ppm vs. δ 5.30–5.42 ppm), critical for chiral resolution in synthesis .

General Procedures

  • Acylation : this compound reacts with acyl chlorides (e.g., oleoyl chloride) under basic conditions to form N-acylated derivatives (yields: 73–81%) .
  • Pd-Catalyzed Arylation: Selective synthesis of esters via Pd(0)-catalyzed enolate arylation, enabling regiocontrol over substituent placement .

Biological Activity

(S)-Isoindoline-1-carboxylic acid is a chiral compound with significant biological potential, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its isoindoline structure, which consists of a fused benzene ring and a five-membered nitrogen-containing ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications. The compound can exist in various forms, including its hydrochloride salt, which enhances its solubility and stability in aqueous environments.

Antitumor Properties

Research indicates that this compound derivatives exhibit antitumor activity . In vitro studies have shown that these compounds can restore intracellular drug levels when administered alongside conventional cancer therapies, enhancing their efficacy against human melanoma cells . Furthermore, isoindoline derivatives have been linked to the inhibition of enzymes involved in tumor progression, such as prolyl dipeptidase DPP8 and DPP9 .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties . Isoindolines are known to modulate the dopamine D3 receptor, suggesting potential applications in treating psychiatric disorders such as schizophrenia . Additionally, they may inhibit amyloid protein aggregation, a hallmark of Alzheimer's disease, thereby offering a pathway for therapeutic intervention in neurodegenerative conditions .

Modulation of Receptors

This compound acts as a selective antagonist for various receptors, including the endothelin A receptor and the melanocortin subtype-4 receptor (MC4R) . These interactions can influence cardiovascular and metabolic pathways, highlighting the compound's potential in treating conditions like hypertension and obesity.

The biological activity of this compound is mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes and signal transduction pathways.
  • Receptor Modulation : It alters receptor activity, influencing various physiological responses related to pain perception, inflammation, and cell proliferation.
  • Cell Signaling Pathways : The compound can modulate pathways involved in cell survival and apoptosis, contributing to its anticancer effects .

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Starting Material Preparation : Isoindoline is derived from phthalic anhydride through reduction and cyclization reactions.
  • Chiral Resolution : The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography.
  • Formation of Hydrochloride Salt : The (S)-enantiomer is reacted with hydrochloric acid to form the hydrochloride salt for enhanced solubility.

Study on Antitumor Activity

In a study published in Organic & Biomolecular Chemistry, researchers evaluated the effects of substituted isoindolines on melanoma cells. The results demonstrated that specific derivatives not only restored drug levels but also exhibited significant cytotoxicity against cancer cells . This study underscores the therapeutic potential of this compound in oncology.

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of isoindoline derivatives against amyloid-beta-induced toxicity in neuronal cell lines. The findings suggested that these compounds could inhibit amyloid aggregation and protect neurons from oxidative stress, indicating their potential use in Alzheimer's disease treatment .

Q & A

Q. How can I optimize the synthesis of (S)-isoindoline-1-carboxylic acid to improve yield and enantiomeric purity?

Methodological Answer:

  • Reaction Conditions: Use chiral auxiliaries or enantioselective catalysts during condensation reactions. For example, coupling isoindoline with carboxylic acid derivatives in ethanol/water mixtures under controlled pH (e.g., 6–7) can minimize racemization .
  • Purification: Employ chiral chromatography (e.g., using cellulose-based columns) or recrystallization with polar solvents (e.g., methanol/water) to isolate the (S)-enantiomer .
  • Monitoring: Track reaction progress via thin-layer chromatography (TLC) or HPLC with chiral stationary phases to assess enantiomeric excess (ee) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Confirmation: Use 1H^1H and 13C^{13}C NMR to verify the bicyclic isoindoline core and carboxylic acid moiety. For example, characteristic peaks include δ 7.27–7.55 ppm (aromatic protons) and δ 173.5 ppm (carbonyl carbon) .
  • Purity Assessment: High-resolution mass spectrometry (HRMS) with ESI ionization (e.g., m/z calcd for C9_9H9_9NO2_2 [M+H]+^+: 164.0706) ensures molecular integrity .
  • Chirality Validation: Circular dichroism (CD) spectroscopy or polarimetry confirms enantiomeric configuration .

Q. How can I design experiments to assess the biological activity of this compound derivatives?

Methodological Answer:

  • Mitochondrial Assays: Test hydrolysis-resistant analogues (e.g., N-acyl derivatives) for mitochondrial respiration stimulation using Seahorse extracellular flux analyzers .
  • Enzyme Inhibition Studies: Screen derivatives against target enzymes (e.g., kinases or proteases) via fluorescence-based kinetic assays, with IC50_{50} determination .
  • Cellular Uptake: Use radiolabeled compounds (e.g., 14C^{14}C-tagged derivatives) to quantify intracellular accumulation in cell lines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks: Replicate published protocols with strict adherence to solvent purity, temperature (±1°C control), and reaction time. Discrepancies may arise from trace metal contaminants or racemization during synthesis .
  • Meta-Analysis: Compare biological assays (e.g., mitochondrial vs. cytotoxicity tests) across studies. For instance, stimulation of respiration in one model may conflict with cytotoxicity in another due to cell-type-specific metabolism .
  • Data Normalization: Use internal controls (e.g., ATP quantification) to standardize activity measurements across labs .

Q. How can computational modeling guide the design of this compound-based therapeutics?

Methodological Answer:

  • Docking Simulations: Use software like AutoDock Vina to predict binding affinities to mitochondrial targets (e.g., Complex I or II). Validate with molecular dynamics simulations to assess stability over 100-ns trajectories .
  • QSAR Studies: Corporate substituent effects (e.g., electron-withdrawing groups on the isoindoline ring) into quantitative structure-activity relationship models to optimize bioactivity .
  • ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives for synthesis .

Q. What advanced techniques validate the hydrolytic stability of this compound derivatives in physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate compounds in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and compare half-lives to parent compounds .
  • Isotope Tracing: Synthesize deuterated analogues to track hydrolysis pathways using 2H^2H-NMR or mass spectrometry .
  • Crystallography: Solve X-ray structures of derivatives to identify steric hindrance or hydrogen-bonding networks that enhance stability .

Q. How can I design a comparative study between this compound and structurally related bicyclic compounds?

Methodological Answer:

  • Structural Analogues: Compare with octahydro-isoindole derivatives (e.g., 4-oxo-octahydro-isoindole-1-carboxylic acid) to evaluate the impact of ring saturation on bioactivity .
  • Activity Profiling: Test analogues in parallel assays (e.g., mitochondrial respiration, antimicrobial activity) to identify structure-activity trends. Use ANOVA to statistically differentiate effects .
  • Synthetic Feasibility: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives for synthesis based on cost, scalability, and therapeutic potential .

Methodological Resources

  • Experimental Design: Follow Beilstein Journal guidelines for reproducibility, including detailed supplementary methods (e.g., solvent batches, instrument calibration data) .
  • Data Presentation: Use RSC guidelines for structuring papers, with separate Results and Discussion sections to clarify findings vs. interpretations .
  • Ethical Compliance: Reference Safety Data Sheets (SDS) for handling isoindoline derivatives, including hazard statements (e.g., H302: Harmful if swallowed) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Isoindoline-1-carboxylic acid
Reactant of Route 2
(S)-Isoindoline-1-carboxylic acid

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